molecular formula C11H5BrClN3 B1517703 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile CAS No. 1135283-47-4

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile

Cat. No. B1517703
M. Wt: 294.53 g/mol
InChI Key: BPTAXXKUOYFOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile is a chemical compound with the molecular formula C11H5BrClN3 and a molecular weight of 294.53 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile can be represented by the SMILES string: C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br . This indicates the presence of a bipyridine core with bromo, chloro, and carbonitrile substituents.

Scientific Research Applications

Computational Analysis and Biological Relevance

A study on 5-bromo-3-nitropyridine-2-carbonitrile (a compound structurally related to the target molecule) utilized computational calculations to explore its molecular structure and energy, analyzing molecular electrostatic potential, frontier molecular orbitals, and donor-acceptor interactions. The study also evaluated the compound's biological significance through molecular docking, showing its potential as an inhibitor for a specific protein, suggesting that similar analyses could be relevant for 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile (Arulaabaranam et al., 2021).

Electrocatalytic Synthesis

Research on the electrosynthesis of 6-aminonicotinic acid, using related pyridine compounds under mild conditions, indicates that studies involving 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile could explore its role in catalytic reactions and organic synthesis, especially under electrochemical conditions (Gennaro et al., 2004).

Photochemical Studies

Another avenue of research demonstrated the photochemical generation of carbon monoxide and hydrogen from carbon dioxide and water under visible light irradiation using complexes that include bipyridine ligands. This suggests potential applications of 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile in photochemical processes and as part of catalytic systems for environmental and energy-related applications (Lehn & Ziessel, 1982).

Synthesis and Reactions

The synthesis and reactions of closely related compounds, particularly those involving halogen atoms and pyridine rings, often aim at creating novel organic molecules with potential pharmaceutical applications or as intermediates in more complex chemical syntheses. Such studies can inform the possible chemical manipulations and synthetic applications of 3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile, highlighting its utility in developing new compounds with specific functional properties (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

3-Bromo-6-chloro-2,2’-bipyridine-5-carbonitrile is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety information and hazards associated with this compound are not provided in the available resources. Standard laboratory safety procedures should be followed when handling this compound.

properties

IUPAC Name

5-bromo-2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClN3/c12-8-5-7(6-14)11(13)16-10(8)9-3-1-2-4-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTAXXKUOYFOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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